molecular formula C11H11N3O B3033720 2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide CAS No. 115163-89-8

2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide

Cat. No.: B3033720
CAS No.: 115163-89-8
M. Wt: 201.22 g/mol
InChI Key: XQIQHVZXNPYRRV-UKTHLTGXSA-N
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Description

2-cyano-N’-[(1E)-2-phenylethylidene]acetohydrazide is a chemical compound with the molecular formula C11H11N3O. It is a derivative of cyanoacetohydrazide and is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Scientific Research Applications

2-cyano-N’-[(1E)-2-phenylethylidene]acetohydrazide has diverse applications in scientific research:

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of future research could be to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(1E)-2-phenylethylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and an appropriate aldehyde or ketone. For instance, the reaction between cyanoacetohydrazide and 2-phenylethylidene under controlled conditions can yield the desired compound . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-cyano-N’-[(1E)-2-phenylethylidene]acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(1E)-2-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted acetohydrazides .

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(1E)-2-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-cyano-N’-[(1E)-2-phenylethylidene]acetohydrazide can be compared with other similar compounds, such as:

  • 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide]
  • 2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide]

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications

Properties

IUPAC Name

2-cyano-N-[(E)-2-phenylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-8-6-11(15)14-13-9-7-10-4-2-1-3-5-10/h1-5,9H,6-7H2,(H,14,15)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIQHVZXNPYRRV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C=N/NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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